molecular formula C12H16F3N3O3S B12727466 Pentanamide, N-(2-((methylsulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)- CAS No. 141283-46-7

Pentanamide, N-(2-((methylsulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)-

Cat. No.: B12727466
CAS No.: 141283-46-7
M. Wt: 339.34 g/mol
InChI Key: PLSQAQSDOUCOSM-UHFFFAOYSA-N
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Description

Pentanamide, N-(2-((methylsulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)- is a compound that features a trifluoromethyl group, a methylsulfonyl group, and a pyridine ring. The trifluoromethyl group is known for its significant role in pharmaceuticals, agrochemicals, and materials due to its unique chemical properties . This compound is of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using reagents such as trifluoromethyl iodide (CF3I) and a radical initiator under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Pentanamide, N-(2-((methylsulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, difluoromethyl derivatives, and various substituted pyridine derivatives .

Scientific Research Applications

Pentanamide, N-(2-((methylsulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)- has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pentanamide, N-(2-((methylsulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)- is unique due to the combination of the trifluoromethyl group, methylsulfonyl group, and pyridine ring. This combination imparts distinct chemical properties and reactivity, making it a valuable compound in scientific research and industrial applications .

Properties

CAS No.

141283-46-7

Molecular Formula

C12H16F3N3O3S

Molecular Weight

339.34 g/mol

IUPAC Name

N-[2-(methanesulfonamido)-5-(trifluoromethyl)pyridin-3-yl]pentanamide

InChI

InChI=1S/C12H16F3N3O3S/c1-3-4-5-10(19)17-9-6-8(12(13,14)15)7-16-11(9)18-22(2,20)21/h6-7H,3-5H2,1-2H3,(H,16,18)(H,17,19)

InChI Key

PLSQAQSDOUCOSM-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)NC1=C(N=CC(=C1)C(F)(F)F)NS(=O)(=O)C

Origin of Product

United States

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